molecular formula C14H20N2O3 B8130635 Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate

Cat. No.: B8130635
M. Wt: 264.32 g/mol
InChI Key: PLCHZCOBXULDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 3-hydroxyazetidine ring via a propyl chain. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols, under basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Carbamate Moiety: The carbamate group is formed by reacting the azetidine derivative with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The azetidine ring may also interact with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3-azetidinyl)carbamate: Lacks the hydroxyl group, resulting in different reactivity and biological activity.

    Benzyl (3-(3-hydroxyazetidin-1-yl)ethyl)carbamate: Contains an ethyl chain instead of a propyl chain, affecting its chemical properties and applications.

Uniqueness

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is unique due to the presence of the hydroxyl group in the azetidine ring, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

benzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13-9-16(10-13)8-4-7-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCHZCOBXULDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.